

Structure-activity relationship studies of 1-(3-Methylphenyl)piperazine derivatives

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Compound of Interest

Compound Name: 1-(3-Methylphenyl)piperazine

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A Comprehensive Guide to the Structure-Activity Relationship of 1-(3-Methylphenyl)piperazine Derivatives

This guide provides a detailed comparison of **1-(3-methylphenyl)piperazine** derivatives, focusing on their structure-activity relationships (SAR) as modulators of key neurotransmitter receptors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual diagrams to support further research and development in this area.

Introduction

1-(3-Methylphenyl)piperazine is a core scaffold in a class of psychoactive compounds that primarily target serotonin (5-HT) and dopamine receptors.^[1] Derivatives of this molecule have been extensively studied for their potential therapeutic applications as anxiolytics, antidepressants, and antipsychotics.^{[2][3]} The structural modifications on the phenyl ring and the piperazine nitrogen atoms significantly influence the binding affinity, selectivity, and functional activity of these compounds at their respective biological targets. This guide summarizes the key SAR findings to facilitate the rational design of novel and more potent therapeutic agents.

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of a selection of 1-phenylpiperazine derivatives for the human dopamine D2 and D3 receptors, as well as the

serotonin 5-HT1A receptor. These receptors are key targets for the observed anxiolytic and antidepressant effects. Lower Ki values indicate higher binding affinity.

Table 1: Structure-Activity Relationship of 1-Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors

Compound ID	R1 (Substitution on Phenyl Ring)	R2 (Linker and Terminal Group)	D2 Ki (nM)	D3 Ki (nM)	D2/D3 Selectivity Ratio	Reference
1	2-OCH ₃	H	40	0.3	133	[4]
2	2,3-diCl	H	53	0.9	59	[4]
3	3-CF ₃	H	-	-	56	[4]
4	2-F	Butyl	349	96	3.6	[5]
5	2-F	4-(thien-3-yl)benzamide	>1000	1.4	>714	[5]
6	2-F	4-(thiazol-4-yl)benzamide	>1000	2.5	>400	[5]
7	H	H	-	-	-	
8	3-CH ₃ (m-tolyl)	H	-	-	-	
9	2-OCH ₃	Butyl-imidazo[1,2-a]pyridine	-	-	122	[6]
10	2,3-diCl	Butyl-imidazo[1,2-a]pyridine	-	-	-	[6]

Note: Data for the unsubstituted (7) and the 3-methyl (8) derivatives were not explicitly found in the searched literature in a comparable series, but their inclusion serves as a structural reference.

Table 2: Binding Affinity of Phenylpiperazine Derivatives at the 5-HT1A Receptor

Compound ID	Aryl Group	Linker and Terminal Group	5-HT1A Ki (nM)	Reference
11	2-Methoxyphenyl	3-chloropropyl	-	[7]
12	2-Methoxyphenyl	3-(1-adamantanamine propyl)	1.2	[7]
13	2-Methoxyphenyl	3-(memantine)propyl	21.3	[7]
14	Phenyl	(CH ₂) ₄ -CO-Aryl	Varies	[4]
15	Trifluoromethylphenyl	H	-	[1]
16	2,3-Dichlorophenyl	Butyl-aryl	0.3 - 0.9 (for D3)	[8]
17	4-Fluorophenyl	Pyridin-3-ylmethyl	-	
18	2,3-Dimethylphenyl	3-chloropropyl	-	

Note: Many potent D2/D3 ligands also exhibit high affinity for the 5-HT1A receptor.[8]

Key Structure-Activity Relationship Insights

- Substitution on the Phenyl Ring:

- Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF₃), at the meta-position of the phenyl ring are often associated with potent activity.[1][4]
- Substitution at the ortho-position, like a methoxy (OCH₃) group, can also enhance affinity for dopamine receptors.[4]
- Dichlorination at the 2 and 3 positions of the phenyl ring generally results in high affinity for the D3 receptor.[4]

- Modifications at the N4-Position of the Piperazine Ring:
 - The nature of the substituent at the N4 position is crucial for modulating selectivity between D2 and D3 receptors.
 - Long-chain arylpiperazines (LCAPs) with a flexible alkyl chain connecting to a terminal amide or imide group are a common motif for high-affinity 5-HT1A receptor ligands.
 - Introducing bulky and rigid moieties, such as adamantane, can significantly increase affinity for the 5-HT1A receptor.[7]

Experimental Protocols

Radioligand Binding Assay for D2/D3 and 5-HT1A Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2, D3, and serotonin 5-HT1A receptors.

Materials:

- HEK293 cells stably expressing the human dopamine D2, D3, or serotonin 5-HT1A receptor.
- Radioligands: [³H]-Spirerone (for D2/D3) or [³H]-8-OH-DPAT (for 5-HT1A).
- Non-specific binding competitors: Haloperidol (for D2/D3) or 5-CT (for 5-HT1A).
- Test compounds (**1-(3-Methylphenyl)piperazine** derivatives).

- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture HEK293 cells expressing the target receptor to confluence.
 - Harvest the cells and homogenize them in an ice-cold buffer.
 - Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh binding buffer.
 - Determine the protein concentration of the membrane preparation using a standard protein assay.
- Binding Assay:
 - In a 96-well plate, add the following to each well:
 - 50 µL of binding buffer.
 - 50 µL of the test compound at various concentrations or buffer for total binding.
 - 50 µL of the non-specific binding competitor (e.g., 10 µM haloperidol) for determining non-specific binding.
 - 50 µL of the radioligand at a concentration near its Kd.
 - 100 µL of the membrane preparation.
 - Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters several times with an ice-cold wash buffer.
 - Place the filters in scintillation vials with a scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
 - Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays for Anxiolytic and Antidepressant Activity

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

- A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

- Acclimatize the animals to the testing room for at least one hour before the experiment.

- Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before the test.
- Place the animal in the center of the maze, facing one of the open arms.
- Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
- Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
- An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[\[3\]](#)

2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.

Apparatus:

- A transparent cylindrical container filled with water.

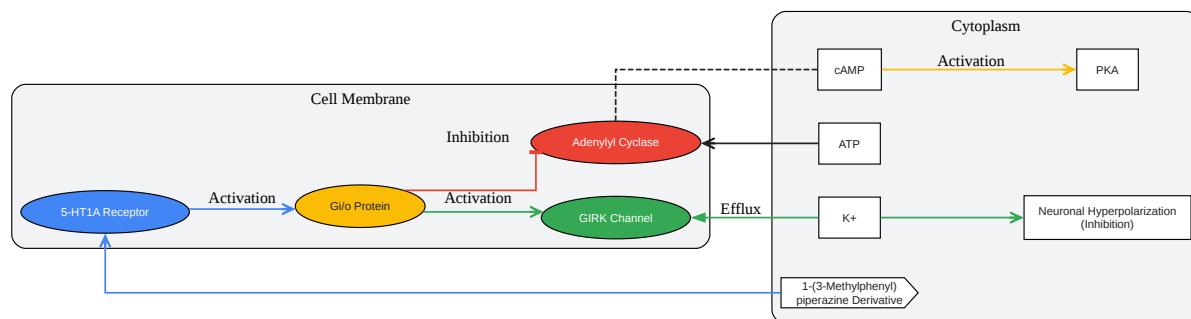
Procedure:

- Administer the test compound or vehicle to the animals.
- Place the animal in the cylinder of water for a set period (e.g., 6 minutes).
- Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
- A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[\[3\]](#)

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also modulate other signaling pathways, including the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca^{2+} channels, as well as influencing the MAPK/ERK pathway.

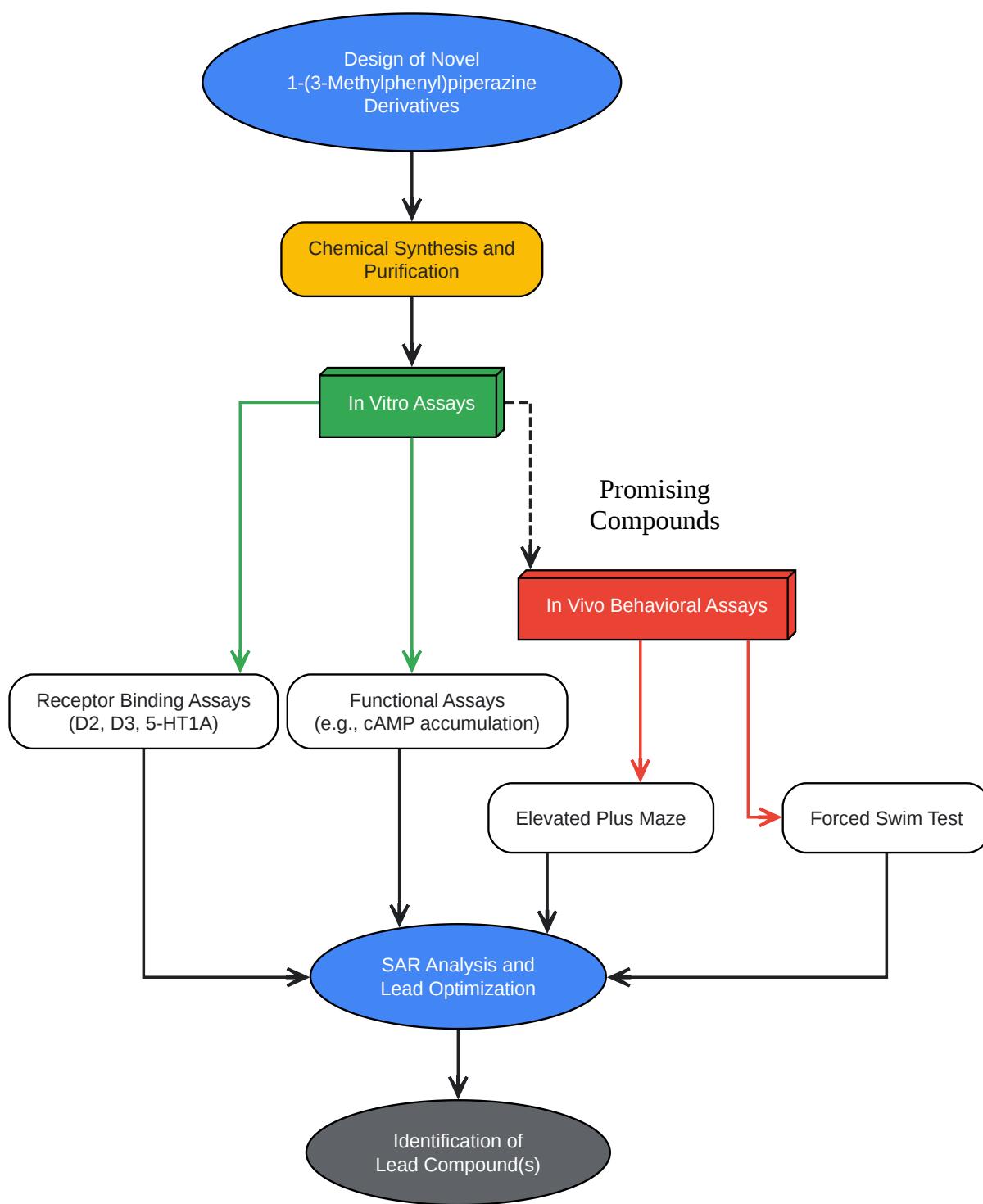


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Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel **1-(3-methylphenyl)piperazine** derivatives.

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Caption: Workflow for SAR Studies.

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